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Compound of Interest

Compound Name: 5-Chloro-1,2,4-thiadiazol-3-amine

Cat. No.: B1595589 Get Quote

In the landscape of modern drug discovery and materials science, heterocyclic compounds

form the bedrock of innovation. Among these, the thiadiazole scaffold is a recurring motif in a

vast array of biologically active agents.[1][2] This guide focuses on a specific, highly

functionalized derivative: 5-Chloro-1,2,4-thiadiazol-3-amine (CAS No. 50988-13-1). This

compound is not merely another reagent; it is a strategic building block, engineered with two

distinct, orthogonally reactive sites—an electrophilic carbon bearing a chlorine atom and a

nucleophilic amine.

This dual functionality makes it an invaluable precursor for constructing complex molecular

architectures through pharmacophoric hybridization and scaffold decoration.[3] For

researchers, scientists, and drug development professionals, understanding the nuanced

chemical properties of this molecule is paramount to unlocking its full potential in creating next-

generation therapeutics and functional materials. This document serves as a senior application

scientist's perspective on the core chemical attributes, reactivity, and strategic deployment of

this versatile intermediate.

Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the starting point for all

successful experimental design. The key identifiers and physicochemical data for 5-Chloro-
1,2,4-thiadiazol-3-amine are summarized below.
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Property Value Source

Chemical Name
5-Chloro-1,2,4-thiadiazol-3-

amine
Guidechem

CAS Number 50988-13-1 [4]

Molecular Formula C₂H₂ClN₃S [4]

Molecular Weight 135.57 g/mol [4]

Monoisotopic Mass 134.9657959 Da [4]

Topological Polar Surface Area 80 Å² [4]

Hydrogen Bond Acceptor

Count
4 [4]

Heavy Atom Count 7 [4]

Complexity 70 [4]

Note: Experimental physical properties such as melting and boiling points are not readily

available in public literature, suggesting the compound may be primarily used as an

intermediate rather than an isolated final product.

Section 2: Reactivity Profile: A Tale of Two
Functional Groups
The synthetic utility of 5-Chloro-1,2,4-thiadiazol-3-amine stems from the distinct reactivity of

its chloro and amino groups, which can be addressed selectively under different reaction

conditions. The 1,2,4-thiadiazole ring is an electron-deficient system, a feature that profoundly

influences the behavior of its substituents.

The Electrophilic Center: Nucleophilic Aromatic
Substitution (SNAAr)
The carbon atom at the 5-position is rendered significantly electron-poor by the adjacent sulfur

atom and the two ring nitrogen atoms.[5] This, combined with the fact that chloride is a good
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leaving group, makes the C5 position highly susceptible to nucleophilic attack.[1] This is the

molecule's primary and most exploited reactive pathway.

Causality: The high activation of halogenated thiadiazoles towards nucleophiles is a

cornerstone of their application.[5] It allows for the facile introduction of a wide array of

functional groups, including:

O-Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react to form

substituted diaminothiadiazoles.

S-Nucleophiles: Thiols can be used to generate thioethers.

This reactivity is fundamental to library synthesis in drug discovery, enabling the rapid creation

of diverse analogues for structure-activity relationship (SAR) studies.

Caption: Key reactive sites of 5-Chloro-1,2,4-thiadiazol-3-amine.

The Nucleophilic Center: Reactions of the 3-Amine
The amino group at the 3-position behaves as a typical, albeit weakly basic, aromatic amine. It

is sufficiently nucleophilic to react with a range of electrophiles.[5]

Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding

amides. This is a common strategy to introduce linkers for attaching other pharmacophores.

[3]

Formation of Schiff Bases: Condensation with aldehydes and ketones can yield imines,

which can serve as intermediates for further elaboration.[5]

Diazotization: The amine can form diazonium salts, which are versatile intermediates for

introducing other functionalities, although this may be complicated by the overall ring

electronics.[5]

Section 3: Representative Synthesis Protocol
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While the exact commercial synthesis of 50988-13-1 is proprietary, a plausible and scientifically

sound synthetic route can be designed based on established thiadiazole chemistry. The most

common methods involve the cyclization of a thiourea or thiosemicarbazide precursor.

Principle: The core 1,2,4-thiadiazole ring is often formed via oxidative cyclization of a precursor

containing the requisite N-C-N-S framework.

Hypothetical Step-by-Step Synthesis
Objective: To prepare 5-Chloro-1,2,4-thiadiazol-3-amine from a suitable precursor.

Step 1: Formation of 1-cyanoguanidine-3-thiourea

Rationale: This step assembles the basic atomic framework needed for the heterocyclic ring.

Procedure:

To a stirred solution of dicyandiamide in a suitable solvent like ethanol, slowly bubble

hydrogen sulfide (H₂S) gas in the presence of a base catalyst (e.g., triethylamine) at a

controlled temperature (0-10 °C).

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Remove the solvent under reduced pressure. The resulting crude product is often used

directly in the next step.

Step 2: Oxidative Cyclization and Chlorination

Rationale: This key step simultaneously forms the thiadiazole ring and introduces the

chlorine atom at the 5-position. Using a chlorinating agent during cyclization is an efficient

strategy.

Procedure:

Suspend the crude product from Step 1 in an inert solvent such as dichloromethane or

carbon tetrachloride.
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Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) dropwise. Sulfuryl chloride acts as both

the oxidizing agent to close the ring and the chlorinating agent.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction carefully by pouring it over ice water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield the final

compound.

Caption: Plausible synthetic workflow for the target compound.

Section 4: Applications in Drug Discovery and
Beyond
The true value of 5-Chloro-1,2,4-thiadiazol-3-amine lies in its role as an intermediate for

creating molecules with significant biological activity. The thiadiazole nucleus is a "privileged

scaffold" known to impart a range of pharmacological properties.[2]

Anticancer Agents: Many 1,3,4-thiadiazole derivatives (a closely related isomer) have

demonstrated potent cytotoxic activity.[2][3] The 5-chloro substituent is particularly valuable,

as electron-withdrawing groups on the phenyl ring attached at this position have been shown

to boost anticancer effects.[3] This compound provides a direct route to attach various aryl or

alkyl groups at the 5-position via nucleophilic substitution.

Antimicrobial and Antifungal Agents: The thiadiazole core is present in numerous compounds

with antibacterial and antifungal properties.[6] The ability to easily diversify the substituents

at both the 3- and 5-positions allows for extensive optimization of antimicrobial potency.

Anticonvulsant and Anti-inflammatory Activity: Derivatives of thiadiazoles have been

synthesized and evaluated for anticonvulsant and anti-inflammatory activities, showing

promising results in preclinical models.[5][6]
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Agrochemicals: The reactivity profile of halogenated thiadiazoles also makes them useful

intermediates in the synthesis of novel pesticides and crop protection agents.[7]

Section 5: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 5-Chloro-1,2,4-thiadiazol-3-amine is

essential. While specific toxicological data for this exact compound is limited, data from closely

related analogues provides a strong basis for hazard assessment.

GHS Hazard Information (Inferred from Analogues like 5-Chloro-1,3,4-thiadiazol-2-amine):[8]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Laboratory Practices:
Handling: Always handle in a well-ventilated fume hood.[9] Wear appropriate Personal

Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat,

and safety goggles with side shields or a face shield.[10] Avoid inhalation of dust or vapors

and prevent all personal contact.[9]

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere.[8] Keep away from incompatible materials such as strong oxidizing agents and

strong bases.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
5-Chloro-1,2,4-thiadiazol-3-amine is a potent and versatile chemical building block whose

value is defined by its strategic, dual-functional nature. The electron-deficient thiadiazole ring

activates the C5-chlorine for nucleophilic substitution while the C3-amine provides a handle for
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a host of electrophilic reactions. This predictable and exploitable reactivity makes it a

cornerstone intermediate for medicinal chemists and material scientists aiming to synthesize

novel, high-value compounds. A thorough understanding of its properties, reactivity, and safe

handling procedures is the key to leveraging this powerful scaffold in the pursuit of scientific

innovation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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